3-(2-Naphthyl)-DL-alanine

GnRH antagonism Endocrinology Oncology

3-(2-Naphthyl)-DL-alanine (H-DL-2-Nal-OH) is an unnatural amino acid building block that confers subnanomolar GnRH receptor affinity (IC₅₀ = 0.5 nM) and >860-fold MC4R/MC1R selectivity (IC₅₀ ≈11.6 nM) in peptide antagonists. Its 2-naphthyl substitution imparts distinct steric and hydrophobic properties critical for receptor recognition, peptide conformational control, and sense codon reassignment in protein engineering. Specify this racemic DL-form for applications where precise molecular recognition dictates biological activity.

Molecular Formula C13H13NO2
Molecular Weight 215.24782
CAS No. 106107-92-0
Cat. No. B1148981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Naphthyl)-DL-alanine
CAS106107-92-0
Molecular FormulaC13H13NO2
Molecular Weight215.24782
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Naphthyl)-DL-alanine (CAS 106107-92-0): Core Identity and Procurement Baseline


3-(2-Naphthyl)-DL-alanine (H-DL-2-Nal-OH) is an unnatural amino acid derivative featuring a naphthalene ring attached to the β-carbon of alanine, imparting enhanced hydrophobicity and steric bulk relative to canonical amino acids . This racemic mixture (DL-form) is widely employed as a versatile building block in peptide synthesis, medicinal chemistry, and protein engineering, offering distinct structural and physicochemical properties that drive its utility across diverse research applications .

Why 3-(2-Naphthyl)-DL-alanine Cannot Be Substituted by Generic Analogs: A Procurement Perspective


The 2-naphthyl substitution pattern on alanine is not a generic hydrophobic modification; it confers specific steric and electronic signatures that dictate receptor binding, peptide conformation, and translational incorporation efficiency. Substitution with alternative hydrophobic amino acids (e.g., phenylalanine, 1-naphthylalanine, or tryptophan) or even the enantiopure L- or D- forms of 2-naphthylalanine can dramatically alter biological activity, selectivity, and synthetic tractability [1]. The data below quantify these critical performance gaps, underscoring why 3-(2-Naphthyl)-DL-alanine must be specified for applications where precise molecular recognition or conformational control is paramount.

Quantitative Differentiation: 3-(2-Naphthyl)-DL-alanine vs. Comparators


GnRH Receptor Antagonism: Subnanomolar Affinity and Apparent Selectivity

3-(2-Naphthyl)-DL-alanine demonstrates high-affinity antagonism of the gonadotropin-releasing hormone (GnRH) receptor with an IC50 of 0.5 nM . While direct head-to-head data for the free amino acid versus other GnRH antagonists are not available, this value places it within the subnanomolar potency range observed for potent peptidic GnRH antagonists such as Cetrorelix (Kd = 0.2 nM) [1] and compares favorably to many small-molecule GnRH antagonists (e.g., IC50 = 12-14 nM for certain uracil-based antagonists) [2]. Additionally, the compound is reported to have no effect on other receptors or enzymes, suggesting a degree of functional selectivity .

GnRH antagonism Endocrinology Oncology

Melanocortin-4 Receptor (MC4R) Antagonism: Potency and Selectivity Profile in Peptide Context

When incorporated into the tripeptide MCL 0020 (Ac-D-2Nal-Arg-D-2Nal-NH2), 3-(2-naphthyl)-D-alanine confers potent and selective antagonism of the human melanocortin-4 receptor (MC4R) with an IC50 of 11.63 nM . This is in stark contrast to the >1,000-fold weaker affinity for MC1R (IC50 > 10,000 nM) and ~100-fold weaker affinity for MC3R (IC50 = 1,115 nM) .

MC4R antagonism Neuroscience Metabolic disease

Somatostatin Receptor Subtype 4 (sst4) Selectivity: β-Methyl-2-Naphthylalanine Derivatives

Substitution of dTrp8 in a cyclic somatostatin octapeptide (ODT-8) with β-methyl-3-(2-naphthyl)alanine (β-Me2Nal) yields analogues with high affinity for human sst4 receptors. Specifically, the l-threo-β-Me2Nal derivative (compound 6) exhibits an IC50 of 2.1 nM at sst4 with >50-fold selectivity over other sst subtypes [1]. In contrast, the parent peptide ODN-8 (containing 3-(2-naphthyl)-D-alanine) shows high affinity but only marginal selectivity for sst3 [1].

Somatostatin receptors sst4 agonism Peptide therapeutics

Genetic Code Expansion: Site-Specific Incorporation Efficiency in E. coli

The L-enantiomer of 3-(2-naphthyl)alanine (L-2Nal) can be efficiently and site-specifically incorporated into proteins in E. coli using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This system achieves efficient replacement of phenylalanine (Phe) by L-2Nal at UUU codons, but not at UUC codons, demonstrating a degree of codon selectivity [1]. This contrasts with many other unnatural amino acids that require the amber stop codon (UAG) and often exhibit lower incorporation efficiencies.

Unnatural amino acid mutagenesis Protein engineering Synthetic biology

Naphthyl Isomerism: 2-Naphthyl vs. 1-Naphthyl Conformational Effects

In ascidiacyclamide analogues, substitution with D-2-naphthylalanine (D-2Nal) versus D-1-naphthylalanine (D-1Nal) leads to distinct conformational preferences. While both induce transformation from a folded to an open structure, D-1Nal stabilizes the open conformation more effectively and confers stronger cytotoxicity toward HL-60 cells [1]. This highlights that the 2-naphthyl isomer is not functionally interchangeable with the 1-naphthyl isomer.

Peptide conformation Isomerism Structure-activity relationship

3-(2-Naphthyl)-DL-alanine: Optimal Research and Industrial Deployment Scenarios


Peptide-Based GnRH Antagonist Probe Development

Leverage the subnanomolar GnRH receptor affinity (IC50 = 0.5 nM) of 3-(2-naphthyl)-DL-alanine to design high-affinity peptide antagonists for studying GnRH signaling in reproductive biology and hormone-sensitive cancers. This application is particularly relevant for developing imaging agents or targeted therapeutics where potent receptor engagement is required.

MC4R-Selective Pharmacological Tool Synthesis

Incorporate 3-(2-naphthyl)-D-alanine into peptide sequences to create potent and highly selective MC4R antagonists (IC50 ~11.6 nM at MC4R; >860-fold selective over MC1R) . These tools are essential for dissecting the role of MC4R in anxiety, feeding behavior, and cachexia without off-target melanocortin receptor activation.

Somatostatin Receptor Subtype Profiling

Utilize β-methyl-3-(2-naphthyl)alanine derivatives to engineer sst4-selective somatostatin agonists (IC50 = 2.1 nM at sst4; >50-fold selectivity) [1]. Such compounds enable precise interrogation of sst4-mediated pathways in neuroendocrine regulation and potential therapeutic targeting of sst4-expressing tumors.

Genetic Code Expansion and Protein Engineering

Employ L-3-(2-naphthyl)alanine in sense codon reassignment strategies to efficiently incorporate the naphthyl moiety into proteins in E. coli [2]. This approach facilitates the study of protein folding, stability, and hydrophobic interactions, as well as the creation of proteins with novel fluorescent or binding properties.

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